CRYOLITE TRIPOTASSIUM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60996-20-5 |

|---|---|

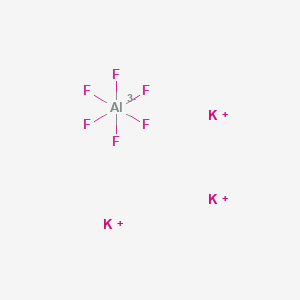

Molecular Formula |

AlF6K3 |

Molecular Weight |

258.267 g/mol |

IUPAC Name |

tripotassium;hexafluoroaluminum(3-) |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |

InChI Key |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H |

Canonical SMILES |

F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+] |

Origin of Product |

United States |

Historical Context of Tripotassium Hexafluoroaluminate in Industrial Metallurgy

The industrial utility of tripotassium hexafluoroaluminate is historically rooted in its function as a powerful fluxing agent, particularly in the metallurgy of aluminum. In the electrolytic production of aluminum, it serves as a solvent for bauxite, facilitating the process. smolecule.comwikipedia.org Its primary role, similar to sodium cryolite (B1665278), is to significantly lower the melting point of alumina (B75360) (aluminum oxide), which reduces the energy consumption of the smelting process. samaterials.com

Beyond aluminum production, K₃AlF₆ has been established as a key component in other metallurgical and industrial applications. It is widely used as a flux in welding and brazing agents for aluminum alloys. wikipedia.orgsamaterials.comtrustengineering-eg.com Its effectiveness in these applications stems from its ability to dissolve metal oxides, cleaning the surfaces to be joined and promoting the flow of the filler metal. The compound has also found use in the manufacturing of abrasives, glass, and enamels. wikipedia.orgsamaterials.com

Table 1: Key Industrial Applications of Tripotassium Hexafluoroaluminate

| Application Area | Function |

|---|---|

| Aluminum Metallurgy | Acts as a flux and solvent for alumina in electrolytic smelting, lowering the process temperature. samaterials.com |

| Welding & Brazing | Used as a fluxing agent for joining aluminum and its alloys. wikipedia.orgsamaterials.com |

| Abrasives Manufacturing | Component in the production of grinding and cutting tools. samaterials.com |

| Glass & Ceramics | Employed as an additive in the manufacture of glassware, enamels, and ceramics. smolecule.comwikipedia.org |

| Pyrotechnics | Utilized in blasting and pyrotechnic formulations. samaterials.com |

Significance of Tripotassium Hexafluoroaluminate in Modern Chemical Sciences and Engineering

Chemical Synthesis Routes for Tripotassium Hexafluoroaluminate Production

The primary industrial production of tripotassium hexafluoroaluminate involves high-temperature reactions. smolecule.com A common method is the reaction of fluoroaluminic acid with potassium hydroxide (B78521). wikipedia.org This process starts with the preparation of fluoroaluminic acid from the reaction of aluminum hydroxide and anhydrous hydrogen fluoride. wikipedia.org The subsequent neutralization with potassium hydroxide yields tripotassium hexafluoroaluminate. smolecule.comwikipedia.org The final product is then obtained through processes including filtering, drying, melting, and crushing. smolecule.comwikipedia.org

Another approach involves the reaction of aqueous potassium fluoride with alumina (Al₂O₃), which produces tripotassium hexafluoroaluminate and potassium hydroxide. prepchem.com Industrially, it can also be produced by reacting aluminum oxide with hydrofluoric acid, followed by a reaction with a potassium source.

A room-temperature co-precipitation method has also been described. vnu.edu.vn This involves mixing aqueous solutions of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and potassium fluoride (KF). vnu.edu.vn The mixture is stirred and allowed to sit for 24 hours to form a precipitate, which is then collected, washed, and dried. vnu.edu.vn

Reaction Mechanisms and Stoichiometry in K₃AlF₆ Formation

The formation of tripotassium hexafluoroaluminate from aluminum hydroxide and hydrofluoric acid followed by potassium hydroxide can be represented by the following stoichiometric equations:

Formation of Fluoroaluminic Acid: Al(OH)₃ + 6HF → H₃AlF₆ + 3H₂O wikipedia.org

Neutralization to form Tripotassium Hexafluoroaluminate: H₃AlF₆ + 3KOH → K₃AlF₆ + 3H₂O wikipedia.org

In molten salt systems, such as those used in aluminum electrolysis, the formation and dissociation of complex ions like [AlF₆]³⁻ are crucial. Raman spectroscopy studies of KF-AlF₃ melts indicate that the dominant aluminum-fluoride ion cluster shifts from [AlF₄]⁻ to [AlF₆]³⁻ as the cryolite ratio (a measure of the molar ratio of alkali fluoride to aluminum fluoride) increases. researchgate.net Ab initio molecular dynamics simulations suggest that in molten K₃AlF₆, the [AlF₅]²⁻ anion is highly abundant, while the concentration of [AlF₆]³⁻ is negligible. researchgate.net

Optimization of Synthesis Conditions for K₃AlF₆ (e.g., high-temperature reactions, purity control)

The optimization of synthesis conditions is critical for achieving high-purity tripotassium hexafluoroaluminate with desired properties.

High-Temperature Reactions: The traditional synthesis method relies on high-temperature reactions to drive the formation of K₃AlF₆. smolecule.comwikipedia.org Controlling the temperature is essential for ensuring complete reaction and obtaining the correct crystal phase. The crystal structure of α-K₃AlF₆, the low-temperature polymorph, has been solved using powder X-ray and neutron diffraction data, revealing a complex elpasolite-type structure. acs.org

Purity Control: Purity is a significant factor, especially for applications like phosphors. For instance, in the synthesis of Mn⁴⁺-doped K₃AlF₆ phosphors, controlling the reaction temperature during co-precipitation is crucial. vnu.edu.vn The synthesis often involves washing the precipitate with ethanol (B145695) and deionized water to remove impurities. vnu.edu.vn For industrial-grade K₃AlF₆, specifications for impurities such as iron, sulfate, silica (B1680970), and chloride are tightly controlled.

Table 1: Industrial Specifications for Potassium Cryolite

| Parameter | Percentage |

|---|---|

| K | 41.0 to 41.50% |

| Al | 11.0 to 12.0% |

| F | 44.0 to 45.5% |

| Fe | 0.03% maximum |

| SO₄ | 0.02% maximum |

| SiO₂ | 0.5% maximum |

| Cl | 0.02% maximum |

| Pb | 0.003% maximum |

| Water | 3.0% maximum |

Data from Muby Chemicals mubychem.com

Advanced Synthetic Approaches and Novel Methodologies for K₃AlF₆

Recent research has focused on developing novel synthesis methods to produce K₃AlF₆ with specific morphologies or properties, particularly for applications in phosphors for LEDs.

Hydrothermal Synthesis: A hydrothermal method has been employed to synthesize K₃AlF₆:Cr³⁺ near-infrared (NIR) phosphors. researchgate.net This approach results in a tetragonal phase of K₃AlF₆, as opposed to the cubic phase obtained through co-precipitation. researchgate.net The hydrothermal process allows for tuning the morphology and NIR properties of the resulting phosphor. researchgate.net

Co-precipitation Method: The co-precipitation method is widely used for synthesizing doped K₃AlF₆ phosphors, such as K₃AlF₆:Mn⁴⁺. vnu.edu.vnresearchgate.net This technique offers a straightforward, room-temperature route to produce these materials. vnu.edu.vn By adjusting parameters like reaction time and temperature, the properties of the phosphor can be optimized. vnu.edu.vn

Surface Modification: To improve the stability of K₃AlF₆-based phosphors, especially against moisture, surface modification techniques have been developed. One such method involves coating the K₃AlF₆:Mn⁴⁺ phosphor with a layer of K₃AlF₆, which significantly enhances its moisture resistance. researchgate.net

Table 2: Comparison of Synthesis Methods

| Method | Description | Key Advantages | Resulting Phase/Product |

|---|---|---|---|

| High-Temperature Reaction | Reaction of fluoroaluminic acid with potassium hydroxide at elevated temperatures. wikipedia.org | Established industrial process. smolecule.com | Crystalline K₃AlF₆. wikipedia.org |

| Co-precipitation | Mixing aqueous solutions of aluminum and potassium fluoride salts at room temperature. vnu.edu.vn | Simple, room-temperature process. vnu.edu.vn | Cubic K₃AlF₆, often used for phosphors. vnu.edu.vnresearchgate.net |

| Hydrothermal Synthesis | Synthesis in an aqueous solution at elevated temperature and pressure. researchgate.net | Allows for tuning of morphology and properties. researchgate.net | Tetragonal K₃AlF₆:Cr³⁺ NIR phosphor. researchgate.net |

Crystallographic and Structural Characterization of Tripotassium Hexafluoroaluminate

Polymorphism and Phase Transitions in K₃AlF₆ Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in complex systems. mdpi.com These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. mdpi.com The transitions between these polymorphic forms are known as phase transitions, which can be induced by changes in temperature or pressure. aps.orgyoutube.com

In the context of K₃AlF₆, while specific studies detailing its polymorphism are not extensively available in the provided search results, the general principles of polymorphism and phase transitions in crystalline materials are well-established. mdpi.comaps.orgyoutube.comaps.org These transitions often involve changes in the crystal packing and can be investigated using techniques such as differential scanning calorimetry (DSC) and X-ray diffraction. youtube.com

Crystal Structure Elucidation using Diffraction Techniques

Diffraction techniques are fundamental tools for determining the atomic and molecular structure of crystalline materials. numberanalytics.comnumberanalytics.com By analyzing the pattern of scattered radiation, scientists can deduce the arrangement of atoms within a crystal lattice. numberanalytics.com

X-ray diffraction (XRD) is a primary and widely used technique for the characterization of crystalline materials, including the identification of phases and the determination of crystal structures. numberanalytics.comgsconlinepress.comsemnan.ac.irpdx.edu When X-rays pass through a crystal, they are scattered by the electron clouds of the atoms, producing a diffraction pattern that is unique to the crystal's structure. pdx.eduopengeology.org This pattern can be used to determine the lattice parameters and space group of the crystal. gsconlinepress.com For instance, in the analysis of α-Alumina, XRD is used to confirm its phase purity and crystalline structure. semnan.ac.ir The analysis of the diffraction pattern, often aided by methods like Rietveld refinement, allows for the precise determination of atomic positions within the unit cell. gsconlinepress.comsemnan.ac.ir

Neutron diffraction is a powerful complementary technique to X-ray diffraction for crystal structure analysis. numberanalytics.com Neutrons are scattered by the atomic nuclei, which makes the technique particularly sensitive to the positions of light atoms, such as lithium, and allows for the distinction between elements with similar X-ray scattering factors. numberanalytics.comaps.org This technique can provide crucial information on the magnetic structure of materials and is also used to study materials under extreme conditions. numberanalytics.comaps.org While specific neutron diffraction studies on K₃AlF₆ were not found in the search results, the technique has been successfully applied to study other alkali metal compounds and complex structures, providing detailed structural information that is not always accessible through XRD alone. aps.orgill.eunih.govnih.gov

The elpasolite structure, named after the mineral elpasolite (K₂NaAlF₆), is a type of double perovskite structure with the general formula A₂B'B''X₆. scielo.br In this structure, the A sites are typically occupied by larger alkali metal cations, while the B' and B'' sites are occupied by smaller metal cations, and X is a halide anion. scielo.brresearchgate.net The arrangement is an ordered structure where the B' and B'' cations alternate within the octahedral sites of the perovskite lattice. ntu.edu.sg

Tripotassium hexafluoroaluminate, K₃AlF₆, can be considered in the context of the elpasolite and double perovskite structures. Materials with the elpasolite structure are a subject of significant research interest due to their potential applications in various fields, including optoelectronics. scielo.brnih.gov The structural characterization of these compounds is often performed using X-ray diffraction to confirm the single-phase cubic double perovskite structure. researchgate.net

Neutron Diffraction Studies of K₃AlF₆

Ionic Speciation and Complex Formation in Molten K₃AlF₆ Systems

The behavior of K₃AlF₆ in the molten state is crucial for its applications, particularly in molten salt electrolysis. The speciation and complex formation in these high-temperature melts determine their physical and chemical properties.

In molten salt systems containing K₃AlF₆, particularly those rich in potassium, a variety of aluminum-fluoride complex ions are formed. mdpi.com Ab initio molecular dynamics simulations have shown that the primary Al-F complex ions present are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.com The distribution of these complex ions is influenced by the concentration of K₃AlF₆ in the melt. mdpi.com Studies on similar molten salt systems, such as NaF-MgF₂, have also highlighted the formation of complex anions. researchgate.net The presence and relative abundance of these complex ions have a significant impact on the transport properties of the molten salt, such as ionic conductivity. mdpi.com

Table of Al-F Complex Ions in K-rich Molten Salts

| Complex Ion | Formula |

|---|---|

| Tetrafluoroaluminate | [AlF₄]⁻ |

| Pentafluoroaluminate | [AlF₅]²⁻ |

Coordination Environment and Bond Angle Distribution within K₃AlF₆ Melts

In the molten state, the structure of tripotassium hexafluoroaluminate exhibits complex ionic arrangements. The coordination environment and bond angle distribution are key characteristics that define the local structure of the melt.

Ab initio molecular dynamics simulations have been employed to study the microstructure of K₃AlF₆-containing molten salt systems. mdpi.comresearchgate.net These studies reveal the formation of complex ion groups, including [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.com The interaction between aluminum and fluorine is strong, primarily due to covalent bonding. mdpi.com The average coordination number of Al-F in these melts has been reported to range from 5.09 to 5.20. mdpi.com

The distribution of F-Al-F bond angles provides insight into the geometry of the complex ions present in the melt. The bond angle distribution curve for F-Al-F shows significant peaks around 90° and 170°, which suggests the prevalence of octahedral or trigonal bipyramidal structures for the Al-F complex ions. mdpi.com For instance, an ideal [AlF₆]³⁻ octahedron would have F-Al-F bond angles of 90° and 180°, while a [AlF₅]²⁻ trigonal bipyramid would exhibit angles of 90°, 120°, and 180°. mdpi.com The presence of a prominent peak near 90° and a smaller one around 170° indicates that while the complex ions are influenced by the surrounding melt environment, their configurations are relatively consistent. mdpi.com

The following table presents data on the coordination and bond angles in molten K₃AlF₆ systems.

| Parameter | Value/Range | Reference |

| Average Al-F Coordination Number | 5.09 - 5.20 | mdpi.com |

| Average Al-F Bond Length | 1.76 Å | mdpi.com |

| Average K-F Bond Length | 2.31 Å | mdpi.com |

| F-Al-F Bond Angle Distribution Peaks | ~90° and ~170° | mdpi.com |

Degree of Polymerization in Ionic Structures of K₃AlF₆ Melts

The degree of polymerization in molten ionic compounds refers to the extent to which simple ionic units link together to form larger, more complex structures. In the context of molten K₃AlF₆, this involves the sharing of fluoride (B91410) ions between aluminum centers, forming bridged structures.

Studies on molten salt systems containing K₃AlF₆ have indicated a relatively modest degree of polymerization of the ionic structure. researchgate.net The presence of fluorine atoms at bridge sites, which connect different aluminum-fluoride complexes, is an indicator of polymerization. It has been reported that these bridging fluorine atoms constitute a small percentage of the total fluorine composition, suggesting that the majority of the aluminum-fluoride complexes exist as discrete anions rather than extended polymeric chains. researchgate.net

Thermodynamic Behavior and Phase Equilibria of K₃alf₆ Systems

Thermal Stability and Decomposition Pathways of Tripotassium Hexafluoroaluminate

Tripotassium hexafluoroaluminate exhibits high thermal stability, a key property for its use in high-temperature applications. samaterials.com However, at elevated temperatures, it undergoes decomposition. High-temperature X-ray diffraction coupled with mass spectrometry has revealed that at temperatures exceeding 800°C, K₃AlF₆ can dissociate. The primary decomposition pathway involves its breakdown into potassium tetrafluoroaluminate (KAlF₄) and potassium fluoride (B91410) (KF).

Further studies on the decomposition of related fluoroaluminates in various environments, such as in the presence of water vapor or in electrolyte systems, indicate that the decomposition can be complex, leading to the formation of various gaseous and solid species. researchgate.netscholaris.carsc.org While specific, detailed pathways for K₃AlF₆ under all conditions are not exhaustively documented in the provided results, the general behavior points to a dissociation mechanism governed by temperature and the chemical environment.

Phase Diagrams and Eutectic Systems Involving K₃AlF₆

Phase diagrams are essential tools for understanding the melting and freezing behavior of K₃AlF₆ in multi-component systems. wikipedia.orgphasediagram.dk These diagrams map the equilibrium phases present at different compositions and temperatures.

The behavior of K₃AlF₆ is often studied within the context of the broader KF-AlF₃ binary system, where K₃AlF₆ is a congruently melting compound. chempap.org This means it melts at a constant temperature without changing composition. The melting point of pure K₃AlF₆ has been reported at 1020°C or 985°C in different studies. chempap.org The KF-AlF₃ system exhibits eutectic points, which are compositions with the lowest melting temperature in a system. chempap.orgnumberanalytics.com For the KF-AlF₃ system, one eutectic point is found at 8 mole % AlF₃ with a melting temperature of 821.2°C, and another at 45 mole % AlF₃ melting at 559.0°C. chempap.org

In ternary systems, such as K₃AlF₆-NaF-AlF₃, the interactions become more complex. These systems are relevant for low-temperature aluminum electrolysis. researchgate.netsci-hub.se The addition of NaF to the K₃AlF₆-AlF₃ system can further lower the liquidus temperature, which is the temperature at which the first solid crystals appear upon cooling a melt. researchgate.net The phase diagram of the NaF-KF-AlF₃ system shows regions where different solid phases, including K₃AlF₆ and various sodium and potassium fluoroaluminates, are in equilibrium with the molten salt. researchgate.netresearchgate.netscirp.org

The quasi-binary system K₃AlF₆-KAlF₄ is also of interest, particularly in the context of brazing fluxes, where mixtures of these compounds can create low-melting eutectics. google.com

Eutectic Points in the KF-AlF₃ System

| Eutectic Point | Composition (mole % AlF₃) | Temperature (°C) |

|---|---|---|

| E1 | 8 | 821.2 |

| E2 | 45 | 559.0 |

Data from Chemical Papers. chempap.org

The thermodynamic activity of a component in a melt is a measure of its "effective concentration," which influences its chemical potential and behavior in reactions. libretexts.orgwikipedia.orgsavemyexams.comkhanacademy.orglibretexts.org In K₃AlF₆-containing systems, the activities of the constituent species (like KF and AlF₃) determine the equilibrium and the partial pressures of volatile species above the melt.

The partial pressure of a gas in a mixture is the pressure that gas would exert if it occupied the entire volume alone. wikipedia.orgsavemyexams.com In molten salt systems, volatile components can evaporate, creating a vapor phase with specific partial pressures. For instance, in KF-AlF₃ melts, the partial pressure of species like KAlF₄ vapor can be significant at high temperatures. Thermodynamic models are used to calculate these activities and partial pressures, which are crucial for understanding melt chemistry and potential material losses due to vaporization. chempap.org

A eutectic point represents the specific composition and temperature at which a liquid phase transforms directly into two or more solid phases upon cooling. numberanalytics.compradeepresearch.orgtulane.edu This point is an invariant point in a binary system at constant pressure, meaning the temperature remains constant until the liquid has completely solidified. tulane.edu The determination of eutectic points is typically done using thermal analysis techniques like differential thermal analysis (DTA) or by constructing cooling curves. chempap.orgsci-hub.se

The significance of eutectic systems lies in their low melting points. numberanalytics.combrunel.ac.uk In applications like brazing, a eutectic mixture of K₃AlF₆ and other fluorides allows for a lower process temperature. google.comgoogle.com In aluminum electrolysis, using a near-eutectic electrolyte composition can reduce energy consumption by lowering the operating temperature of the cell. researchgate.netsci-hub.se The presence of multiple components, as in ternary or even more complex systems, can lead to further depression of the melting point. brunel.ac.ukcoolseparations.nl

Melt Activities and Partial Pressures in K₃AlF₆-Containing Systems

Investigations of Thermodynamic Properties of K₃AlF₆ Melts

The thermodynamic properties of molten K₃AlF₆ and its mixtures are fundamental to understanding and modeling their behavior. These properties include enthalpy of fusion, entropy, and heat capacity. wikipedia.orgfiveable.medoubtnut.comresearchgate.netck12.orgstudysmarter.co.ukctherm.com

The enthalpy of fusion (or latent heat of fusion) is the energy required to change a substance from a solid to a liquid at its melting point. wikipedia.orgfiveable.meck12.org This property is critical for calculating the energy needed to melt the components of an electrolytic bath or a brazing flux. The entropy of fusion is related to the enthalpy of fusion and the melting temperature, and it represents the increase in disorder during the solid-to-liquid transition.

The heat capacity of the molten salt determines how much heat is needed to raise its temperature. researchgate.net Accurate heat capacity data is essential for thermal management in industrial processes. These properties are often measured using high-temperature calorimetry techniques. ctherm.com For multi-component melts, thermodynamic models like the Redlich-Kister expansion can be used to predict properties like density, viscosity, and thermal conductivity based on the properties of the individual components. ornl.gov

Thermodynamic Properties of Molten Salts

| Property | Description | Significance |

|---|---|---|

| Enthalpy of Fusion | Energy absorbed to melt a solid into a liquid at a constant temperature. fiveable.medoubtnut.com | Determines the energy required for melting in processes like electrolysis and brazing. |

| Entropy of Fusion | The increase in disorder during the solid-to-liquid phase transition. | Related to the enthalpy of fusion and melting point, provides insight into the structural changes upon melting. |

| Heat Capacity | The amount of heat required to raise the temperature of a substance by a specific amount. researchgate.net | Crucial for thermal modeling and energy balance calculations in high-temperature processes. |

| Density | Mass per unit volume of the molten salt. ornl.gov | Important for process design, hydrodynamics, and mass balance calculations. |

Advanced Spectroscopic and Computational Modeling of Tripotassium Hexafluoroaluminate

Spectroscopic Analysis of K₃AlF₆ and Related Systems

Spectroscopic methods are instrumental in probing the molecular structure and interactions within materials. For K₃AlF₆, Raman spectroscopy and Nuclear Magnetic Resonance (NMR) have been particularly insightful.

Raman Spectroscopy of KF-AlF₃ Mixtures

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules, providing information about their structure and bonding. In the context of the KF-AlF₃ system, which forms K₃AlF₆, Raman studies have been crucial for understanding the speciation and dissociation of fluoroaluminate complexes in molten salts.

Research on KF-AlF₃ melts has shown that the composition of the melt significantly influences the types of aluminum-fluoride species present. researchgate.net Studies have demonstrated that in molten KAlF₄, the predominant species is [AlF₄]⁻, with a smaller amount of [AlF₆]³⁻. researchgate.net As the molar ratio of KF to AlF₃ changes, the equilibrium between different fluoroaluminate anions such as [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻ shifts. researchgate.net For instance, in melts with a molar ratio between 1.5 and 5, all three of these species, along with free F⁻ ions, are present. researchgate.net However, at higher molar ratios (6-8), the system primarily contains [AlF₆]³⁻, [AlF₅]²⁻, and F⁻. researchgate.net

Table 1: Predominant Fluoroaluminate Species in KF-AlF₃ Melts at Different Molar Ratios

| Molar Ratio (KF/AlF₃) | Predominant Anionic Species |

| 1.5 - 5 | [AlF₆]³⁻, [AlF₅]²⁻, [AlF₄]⁻, F⁻ |

| 6 - 8 | [AlF₆]³⁻, [AlF₅]²⁻, F⁻ |

This table is based on findings from Raman spectroscopic analysis of KF-AlF₃ molten systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Al(III) Complexes Incorporating K₃AlF₆

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific nuclei. cas.cz For aluminum-containing compounds like K₃AlF₆, ²⁷Al NMR is particularly valuable for characterizing the coordination of Al(III) ions. nih.gov

NMR studies, often complemented by other techniques like potentiometry, are used to investigate the formation and structure of Al(III) complexes in solution. nih.gov While direct NMR studies specifically on K₃AlF₆ are part of a broader investigation into fluoroaluminate systems, the principles can be understood from studies of other Al(III) complexes. For example, in studies of Al(III) complexes with organic ligands, multinuclear NMR (¹H, ¹³C, and ²⁷Al) can identify the specific atoms involved in binding to the aluminum ion. nih.gov

The chemical shifts observed in ²⁷Al NMR spectra are highly sensitive to the coordination number and geometry of the aluminum center. This sensitivity allows researchers to distinguish between different aluminum-fluoride species that may coexist in a molten salt or solution. The development of advanced NMR techniques, such as high-resolution solid-state NMR, further enhances the ability to study the structure and dynamics of crystalline materials like K₃AlF₆. cas.cz

Computational Chemistry and Ab Initio Molecular Dynamics Simulations of K₃AlF₆

Computational chemistry provides a theoretical framework to simulate and predict the properties of molecules and materials, offering insights that can be difficult to obtain experimentally. openaccessjournals.com Ab initio molecular dynamics (AIMD) is a particularly powerful method that uses quantum mechanics to calculate the forces between atoms, allowing for the simulation of complex chemical processes and material properties without empirical parameters. uzh.charxiv.org

Simulation of Ionic Structure and Transport Properties in K₃AlF₆-based Molten Salt Systems

AIMD simulations have been successfully applied to study the ionic structure and transport properties of molten salt systems, including those related to K₃AlF₆. researchgate.net These simulations provide a microscopic view of the molten salt, revealing details about the coordination environments of ions and the dynamics of their movement. techscience.com

Simulations of molten salt systems like LiF-NaF-AlF₃ have shown the coexistence of various fluoroaluminate complexes, such as [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. researchgate.net The relative amounts of these species can be predicted by the simulations, which often show good agreement with experimental data from techniques like Raman spectroscopy. researchgate.net Furthermore, AIMD can be used to calculate important transport properties like diffusion coefficients, ionic conductivity, and viscosity. techscience.comd-nb.info These properties are crucial for understanding the performance of electrolytes in applications such as aluminum electrolysis. researchgate.net

Prediction of Spectroscopic Parameters (e.g., ²⁷Al Chemical Shifts) through Computational Models

Computational models, particularly those based on density functional theory (DFT), are increasingly used to predict spectroscopic parameters like NMR chemical shifts. nih.gov The accurate prediction of these parameters can aid in the interpretation of experimental spectra and the structural elucidation of complex materials. researchgate.netrsc.org

The calculation of NMR chemical shifts for solids often employs the Gauge-Including Projector Augmented Wave (GIPAW) method within a DFT framework. utb.cz However, achieving high accuracy, especially for lighter nuclei like protons, can be challenging and may require accounting for effects such as molecular dynamics and nuclear quantum effects. utb.cz For heavier nuclei like ²⁷Al, relativistic effects can also become significant. researchgate.net By combining high-level computational methods with experimental data, a more complete and accurate picture of the structure can be obtained. utb.cz

Theoretical Modeling of Phase Stability and Reaction Energetics in K₃AlF₆ Systems

Theoretical modeling is a powerful tool for predicting the phase stability and reaction energetics of materials, guiding the synthesis of new compounds and the understanding of their behavior under different conditions. brown.edunumberanalytics.com First-principles calculations, based on quantum mechanics, can be used to determine the thermodynamic properties that govern phase stability. brown.edu

In the context of K₃AlF₆ systems, theoretical models can be used to explore the stability of different crystal structures and predict the formation of various ternary MAB phases (where M is a metal, A is an A-group element, and B is boron). rsc.org These models can also investigate the energetics of reactions, such as the dissociation of [AlF₆]³⁻ in molten salts. researchgate.net By calculating the Gibbs free energy of different phases and configurations, phase diagrams can be constructed, providing a map of the stable phases as a function of temperature, pressure, and composition. numberanalytics.com This information is invaluable for designing and optimizing industrial processes that involve K₃AlF₆.

Research on Applications and Performance Enhancement of Tripotassium Hexafluoroaluminate

Fluxing Mechanisms and Efficiency in Molten Salt Systems

Tripotassium hexafluoroaluminate (K₃AlF₆), also known as potassium cryolite (B1665278), serves as a critical component in various high-temperature industrial processes due to its efficacy as a flux. A flux is a chemical cleaning, flowing, and purifying agent. In molten salt systems, K₃AlF₆ facilitates the removal of oxide layers from metal surfaces, enhances the fluidity of the melt, and protects the molten metal from atmospheric oxidation. Its mechanism involves lowering the melting point and viscosity of the slag and dissolving metal oxides, which are then absorbed into the flux layer. The efficiency of K₃AlF₆ as a flux is attributed to its ability to form low-melting-point eutectics with metal oxides and its favorable interfacial properties that promote the separation of the molten metal from impurities.

The fundamental action of fluxes like K₃AlF₆ in molten salt systems is to ensure clean metallic surfaces, which is crucial for processes like soldering, brazing, and welding. In the context of molten aluminum, the primary challenge is the tenacious and refractory aluminum oxide (Al₂O₃) layer that forms instantaneously on the metal's surface. This oxide layer has a much higher melting point (over 2000°C) than aluminum itself (approx. 660°C) and hinders the coalescence of small molten aluminum droplets. semanticscholar.org

The fluxing mechanism of K₃AlF₆ involves several steps:

Wetting and Penetration: The molten flux wets the surface of the oxide layer and penetrates through cracks and pores. semanticscholar.org

Dissolution and Reaction: The flux dissolves the aluminum oxide layer. semanticscholar.org This is a key step where the fluoride (B91410) components of the flux react with the oxide, breaking it down.

Coalescence: By removing the oxide barrier, the flux allows the small, clean molten aluminum droplets to come into contact and merge, forming a continuous molten metal bath. semanticscholar.org

Protection: The layer of molten flux on top of the aluminum bath acts as a physical barrier, preventing re-oxidation of the clean metal surface by the atmosphere. semanticscholar.org

K₃AlF₆ as a Flux in Aluminum Production and Electrolysis (Hall-Héroult Process)

The Hall-Héroult process is the primary industrial method for producing primary aluminum. semanticscholar.orgwikipedia.org It involves the electrolysis of alumina (B75360) (Al₂O₃) dissolved in a molten cryolite-based bath. wikipedia.org While the principal component of the electrolyte is sodium cryolite (Na₃AlF₆), tripotassium hexafluoroaluminate (K₃AlF₆) is a significant additive and its properties in similar molten salt systems are well-studied. The addition of fluoride salts like K₃AlF₆ is crucial for lowering the melting point of alumina from over 2072°C to a more manageable operating temperature of around 950-980°C. wikipedia.orgjustdial.comacs.org This reduction in operating temperature results in substantial energy savings. justdial.com

In the electrolytic cell, the K₃AlF₆-containing flux acts as a solvent for alumina, creating a molten electrolyte with suitable physicochemical properties for electrolysis. acs.orgrsc.org Key properties influenced by the flux composition include:

Liquidus Temperature: The addition of components like KF (a constituent of K₃AlF₆) to the NaF-AlF₃ system lowers the liquidus temperature, allowing for lower-temperature cell operation. acs.org

Alumina Solubility: The flux must be able to dissolve a sufficient amount of alumina to sustain the electrolysis process. KF-AlF₃ based melts have shown improved alumina solubility compared to traditional NaF-AlF₃ melts. acs.orgresearchgate.net

Density: The density of the molten electrolyte must be lower than that of molten aluminum to allow the produced metal to settle at the bottom of the cell for collection. acs.org

The use of K₃AlF₆ and other potassium-based fluorides is particularly explored for developing low-temperature aluminum electrolysis processes. researchgate.net These systems, operating at temperatures closer to the melting point of aluminum, promise further energy savings and reduced emissions. acs.org

Role of K₃AlF₆ in Aluminum Alloy Processing (e.g., casting, remelting, grain refinement)

In the secondary aluminum industry, which involves recycling aluminum scrap, fluxes are indispensable for efficient melting and casting operations. semanticscholar.org K₃AlF₆ is a component of flux mixtures used in the remelting of aluminum scrap to remove impurities and oxides. semanticscholar.org During remelting, the scrap, which is often contaminated with surface oxides, paint, and other non-metallic substances, is melted under a layer of molten salt flux. semanticscholar.org The flux, containing K₃AlF₆, dissolves the aluminum oxide and entraps other impurities, forming a dross layer that can be skimmed off. semanticscholar.org This process cleans the molten metal and maximizes the recovery of aluminum from the scrap. semanticscholar.org Sodium-free fluxes containing potassium aluminum fluoride are sometimes preferred for Al-Mg alloys to prevent the introduction of sodium into the melt. semanticscholar.org

K₃AlF₆ can contribute to melt cleanliness by removing oxides that could otherwise interfere with the nucleation process. osti.gov A cleaner melt allows for more effective and predictable grain refinement by the primary refiners. Although not a primary grain refiner itself, its function in removing detrimental oxides is a prerequisite for successful grain refinement. nih.gov The process of grain refinement is essential for producing high-quality castings with consistent properties. moderncasting.com

Fluxing in Glass and Enamel Manufacturing

Tripotassium hexafluoroaluminate is also utilized in the glass and enamel industries as a fluxing agent and an opacifier. justdial.comindiamart.commade-in-china.com In these applications, it helps to lower the melting temperature of the raw material mixture (the batch), thereby reducing the energy required for melting. justdial.com

Glass Manufacturing: In specialty glass production, K₃AlF₆ acts as a powerful solvent for silica (B1680970) and other components of the glass batch. justdial.com By lowering the viscosity of the melt, it promotes a more homogeneous and defect-free glass. justdial.com It also functions as an opacifier, creating a milky white or opaque appearance in certain types of glass, often used for decorative purposes or in lighting applications. made-in-china.com

Enamel Manufacturing: Similarly, in enamel production, K₃AlF₆ is used to create opaque coatings on metal substrates. It is a key ingredient in the frit (the glassy component of the enamel) that, when fired, fuses to form a smooth, durable, and opaque layer. indiamart.com Its role as a flux ensures a good bond between the enamel and the metal surface.

Development of K₃AlF₆-based Advanced Materials

Beyond its traditional use as a flux, tripotassium hexafluoroaluminate is gaining attention as a host material for the development of advanced functional materials, particularly in the field of photonics. nih.govust.ac.krxjtlu.edu.cn Its favorable properties, such as chemical and thermal stability, low phonon energy, and a crystal structure that can accommodate dopant ions, make it a promising candidate for various applications. nih.govvnu.edu.vn

K₃AlF₆ as a Host Material for Luminescent Phosphors (e.g., Mn⁴⁺-doped K₃AlF₆)

One of the most researched applications of K₃AlF₆ in advanced materials is as a host for manganese (IV) ions (Mn⁴⁺) to create highly efficient red-emitting phosphors. vnu.edu.vnnih.govresearching.cn These phosphors, denoted as K₃AlF₆:Mn⁴⁺, are of great interest for improving the performance of white light-emitting diodes (WLEDs). vnu.edu.vnvnu.edu.vn

Standard WLEDs often combine a blue LED chip with a yellow-emitting phosphor (like YAG:Ce³⁺). vnu.edu.vnvnu.edu.vn This combination can result in a high correlated color temperature (CCT), giving the light a "cool" white appearance, and a poor color rendering index (CRI) due to the lack of a red component in the spectrum. vnu.edu.vnvnu.edu.vn By adding a narrow-band red-emitting phosphor like K₃AlF₆:Mn⁴⁺ to the package, it is possible to create "warm" white light with a lower CCT and a much higher CRI, which renders colors more naturally. vnu.edu.vnnih.govscirp.org

The K₃AlF₆ host lattice provides a suitable crystal field environment for the Mn⁴⁺ ions. When excited by blue light from the LED chip, the Mn⁴⁺ ions in the K₃AlF₆ host emit sharp, narrow-band red light. vnu.edu.vnuu.nl K₃AlF₆ has been noted for its better thermal and chemical stability, higher melting point, and lower water solubility compared to other fluoride hosts like K₂SiF₆, making it a more robust choice for LED applications. vnu.edu.vnvnu.edu.vn

The performance of a phosphor is characterized by its luminescence properties and quantum efficiency. For K₃AlF₆:Mn⁴⁺, research has focused on optimizing these characteristics for practical applications.

Luminescence Properties:

Excitation and Emission: K₃AlF₆:Mn⁴⁺ phosphors exhibit strong absorption in the blue region of the spectrum (around 460 nm), which aligns well with the emission from standard blue InGaN LED chips. vnu.edu.vnvnu.edu.vn Upon excitation, they produce intense, sharp red emission lines in the 600-650 nm range. vnu.edu.vn This narrow emission is beneficial for lighting as it falls within the region of high sensitivity for the human eye. vnu.edu.vn

Thermal Stability: The material shows high photoluminescence thermal stability, meaning it retains its light output efficiency even at the elevated operating temperatures of high-power LEDs. nih.gov This is a critical requirement for ensuring long-term performance and color stability of the WLED device. nih.gov

Quantum Efficiency: Quantum efficiency (QE) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. It is a critical parameter for phosphors used in lighting and displays.

Internal Quantum Efficiency (IQE): This measures the efficiency of the radiative recombination process within the phosphor itself, excluding losses due to light scattering or absorption.

External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted by the phosphor to the number of photons incident on it. It accounts for both absorption efficiency and internal quantum efficiency.

Research has demonstrated that K₃AlF₆:Mn⁴⁺ phosphors can achieve very high quantum efficiencies. Studies have reported an internal QE (IQE) of 88% and an external QE (EQE) of 50.6% for K₃AlF₆:Mn⁴⁺ synthesized via a green, water-processable cation-exchange route. nih.gov Enhancing the quantum efficiency is a key goal of ongoing research, as it directly translates to higher luminous efficacy (lumens per watt) of the final WLED product. nih.govdoi.orgdntb.gov.ua Strategies to improve QE include optimizing synthesis methods to ensure high purity and ideal crystal structure, and surface modification to reduce defects that can quench luminescence. acs.orgresearchgate.net

The development of high-performance WLEDs using K₃AlF₆:Mn⁴⁺ has shown promising results. Prototypes have achieved a luminous efficacy exceeding 190 lm/W with an excellent color rendering index (Ra) of 84 and a warm correlated color temperature (CCT) of 3665 K. nih.gov These findings highlight the potential of K₃AlF₆-based phosphors in fabricating the next generation of high-quality, energy-efficient solid-state lighting. nih.gov

Interactive Data Table: Luminescence Properties of K₃AlF₆:Mn⁴⁺ Phosphor

| Property | Value / Range | Source |

| Excitation Peak | ~460 nm | vnu.edu.vnvnu.edu.vn |

| Emission Peak | 600 - 650 nm | vnu.edu.vn |

| Internal Quantum Efficiency (IQE) | 88% | nih.gov |

| External Quantum Efficiency (EQE) | 50.6% | nih.gov |

| Resulting WLED CRI (Ra) | 84 | nih.gov |

| Resulting WLED CCT | 3665 K | nih.gov |

Moisture Resistance and Stability Enhancement of K₃AlF₆:Mn⁴⁺ Phosphors

Manganese-activated potassium hexafluoroaluminate (K₃AlF₆:Mn⁴⁺) is a promising red-emitting phosphor for use in white light-emitting diodes (WLEDs). However, a significant challenge limiting its widespread commercial application is its poor moisture resistance. The [MnF₆]²⁻ complex is susceptible to hydrolysis, which degrades the phosphor's luminescent properties. To address this, researchers are actively investigating surface modification techniques to enhance its stability.

One of the most effective strategies involves creating a protective barrier on the phosphor's surface. Surface modification with materials like graphene oxide is being explored to prevent the ingress of moisture. Graphene and its derivatives are known for their hydrophobicity and chemical inertness, making them ideal candidates for a protective coating. This modification aims to isolate the phosphor particles from environmental moisture, thereby preserving the integrity of the [MnF₆]²⁻ complex and maintaining high luminescence efficiency over time. researchgate.netresearchgate.net

Research has shown that surface passivation can significantly improve the moisture resistance of Mn⁴⁺-doped fluoride phosphors. researchgate.net For instance, creating a protective layer on the surface of phosphor particles has been shown to effectively isolate them from environmental moisture. researchgate.net In related studies on other fluoride phosphors, surface coatings have enabled the material to retain a high percentage of its initial luminescence even after prolonged immersion in water. researchgate.net This approach of creating a sacrificial, low-solubility surface layer shows great promise for improving the long-term performance and durability of K₃AlF₆:Mn⁴⁺ phosphors in various applications. researchgate.net

K₃AlF₆ in Novel Ceramic Formulations

Tripotassium hexafluoroaluminate is utilized in the ceramics industry, where it functions as a flux and a component in glazing and enamel frits. sodium-cryolite.comechemi.com Its role is to lower the melting point and viscosity of the ceramic glaze, which promotes a smoother and more uniform coating on the ceramic body during firing. The addition of K₃AlF₆ can also influence the final properties of the ceramic, such as its opacity and whiteness. smolecule.com

The compound is often used as an active filler in ceramic and friction compounds. sodium-cryolite.com In these applications, it helps to improve the manufacturing process and can enhance the mechanical properties of the final product. sodium-cryolite.com Research in this area focuses on optimizing the concentration of K₃AlF₆ in ceramic formulations to achieve desired characteristics like improved thermal stability and mechanical strength.

Table 1: Applications of K₃AlF₆ in Ceramic Formulations

| Application | Function | Benefit |

| Glazing and Enamel Frits | Fluxing Agent | Improves properties of the ceramic material. sodium-cryolite.com |

| Active Filler | Performance Enhancer | Used in friction compounds. sodium-cryolite.com |

| Glass Industry | Component | Used in glass manufacturing. echemi.comsmolecule.com |

K₃AlF₆ in Electrochemical Applications and Battery Technology Research

The unique properties of tripotassium hexafluoroaluminate have led to its investigation in the field of electrochemistry and battery technology. smolecule.com While specific details of its role in commercial batteries are not widespread, its characteristics suggest potential as a component in electrolytes or as a precursor for other battery materials. americanelements.com Fluoride-based compounds are of interest in battery research due to their potential to enable high-energy-density systems.

Research in this area is likely focused on leveraging the electrochemical stability and ionic conductivity of K₃AlF₆. It may be explored as an additive to improve the performance and safety of lithium-ion batteries or as a key component in emerging battery chemistries. The compound's ability to act as a flux could also be relevant in the synthesis of novel electrode materials.

Other Specialized Applications Under Investigation

Beyond the aforementioned areas, tripotassium hexafluoroaluminate is being investigated for a variety of other specialized applications, highlighting its versatility as an industrial chemical.

Welding Agents and Soldering Fluxes Utilizing K₃AlF₆

Tripotassium hexafluoroaluminate is a key component in welding agents, soldering fluxes, and brazing fluxes. solvay.comhoneywell.comlookpolymers.com In these applications, it acts as a chemical cleaning agent, removing metal oxides from the surfaces to be joined. earlbeck.com This cleaning action is crucial for achieving a strong, reliable metallurgical bond. hanslaserus.comwikipedia.org

The effectiveness of K₃AlF₆ as a flux is due to its ability to dissolve metal oxides and prevent re-oxidation during the high-temperature joining process. wikipedia.orgleadsintec.com It also helps to improve the flow and wetting characteristics of the molten solder or brazing alloy, ensuring complete coverage of the joint. earlbeck.com K₃AlF₆ is particularly useful in the brazing of aluminum alloys. echemi.comsamaterials.com

Table 2: K₃AlF₆ in Welding and Soldering

| Application | Function | Temperature Range (°F) | Key Ingredients (in some formulations) |

| Aluminum Brazing | Powdered Flux | 915-1115 | Potassium Chloride, Sodium Chloride earlbeck.com |

| High-Temperature Silver Brazing | Black Flux | 1050-1800 | Boric Acid, Potassium Fluorohydroborate earlbeck.com |

K₃AlF₆ in Abrasives and Grinding Wheel Manufacturing

In the manufacturing of abrasives and grinding wheels, tripotassium hexafluoroaluminate is used as an active filler. sodium-cryolite.comsolvay.comsamaterials.com Abrasive wheels are composed of abrasive grains, a bonding agent, and various fillers. jsh-abrasive.com The inclusion of K₃AlF₆ can significantly improve the grinding performance of the wheel. google.com

As an active filler, K₃AlF₆ helps to reduce the heat generated during the grinding process and can improve the efficiency of metal removal. google.com This leads to a longer lifespan for the grinding wheel and a better surface finish on the workpiece. It is often used in resin-bonded grinding wheels for metal treatment. solvay.comgoogle.com The use of such active fillers is a known strategy for enhancing the performance of abrasive products. google.com

Table 3: Components of Abrasive Grinding Wheels

| Component | Material Type | Function |

| Abrasive Grains | Ceramic, Silicon Carbide, Aluminum Oxide | Material removal bayunion-tech.com |

| Bonding Agent | Vitrified, Resinoid, Rubber | Holds abrasive grains together bayunion-tech.com |

| Filler (e.g., K₃AlF₆) | Active Filler | Performance enhancement, heat reduction jsh-abrasive.comgoogle.comnewregiston.co.jp |

Role of K₃AlF₆ as a Reagent in Chemical Synthesis

Tripotassium hexafluoroaluminate also serves as a reagent in various chemical syntheses. lookchem.com Reagents are essential in organic and inorganic synthesis as they can act as catalysts, initiators, or reactants to facilitate chemical transformations. dakenchem.com The specific reactivity of K₃AlF₆ allows it to be used in the creation of new molecules. dakenchem.comthermofisher.com

For example, it has been observed that aqueous potassium fluoride can react with alumina to produce potassium hexafluoroaluminate and hydroxide (B78521), which can then act as a base in subsequent reactions. prepchem.com This demonstrates its role as a precursor to a reactive species in a one-pot synthesis. The use of such reagents is crucial for controlling reaction pathways and achieving desired products with high yields. dakenchem.com While the full scope of its applications in synthesis is still being explored, its unique properties make it a valuable tool for chemists.

Environmental Considerations and Sustainable Practices in K₃alf₆ Management

Fluoride (B91410) Emissions and Control in Industrial Applications

The primary environmental concern associated with the use of tripotassium cryolite (B1665278) in high-temperature industrial processes is the emission of fluoride compounds. international-aluminium.orgosti.gov In aluminum smelting, for instance, fluoride emissions occur as gaseous hydrogen fluoride (HF) and particulate matter, which includes unused cryolite. international-aluminium.org These emissions are a major undesirable component of the fumes produced during the smelting process. international-aluminium.org

The principal mechanism for the liberation of fluorides in these high-temperature environments is pyrohydrolysis, leading to the formation of hydrogen fluoride. osti.gov The management of these emissions is critical, and modern control technologies are essential for minimizing environmental impact.

Control Technologies:

A key technology for controlling fluoride emissions from industrial processes like aluminum smelting is the dry scrubbing system . tifac.org.in This method not only captures fluoride emissions from smelter gases but also allows for the recycling of these fluorides, leading to economic benefits through reduced consumption of cryolite and aluminum fluoride. tifac.org.in

Modern aluminum smelters have significantly reduced their environmental footprint by implementing advanced fume control systems, adhering to operational best practices, and adopting improved technologies. international-aluminium.org Many contemporary smelters can limit total fluoride emissions to between 0.5 and 0.6 kilograms of fluoride per metric ton of aluminum produced, with some achieving even lower levels. researchgate.net

Recovery and Recycling from Industrial Waste

The development of a circular economy for industrial materials has spurred research into effective recovery and recycling methodologies for tripotassium cryolite from various waste streams. These waste streams can originate from processes like aluminum electrolysis and semiconductor manufacturing. researchgate.nettsmc.com

Flotation Techniques:

One of the most promising methods for recovering cryolite from industrial waste, such as spent carbon anode slag from aluminum electrolysis, is froth flotation . nih.gov911metallurgist.com This physical separation process utilizes the differences in the surface properties of the particles to separate cryolite from other materials like carbon. nih.gov

Research has shown that grinding the raw carbon anode slag prior to flotation significantly improves the separation efficiency. nih.gov A study optimizing the flotation process found that a grinding time of 40 minutes was optimal for dissociating the cryolite from the carbon. nih.gov The results indicated that the selectivity index under these optimized grinding and flotation conditions was approximately four times greater than that of direct flotation. nih.gov Through a multi-stage flotation process on ground carbon anode slag, the purity of the recovered cryolite can be upgraded to 93.12%, with a recovery rate of 59.00%. mdpi.com

Other Recovery Methodologies:

Beyond flotation, other innovative techniques are being developed and implemented:

Nanofiltration: Researchers at MIT have developed a nanofiltration process that uses a specialized ceramic membrane to selectively capture aluminum ions from spent cryolite. asme.orgtechexplorist.com This technology can block over 99% of aluminum ions from waste streams, allowing them to be recycled back into the production process. asme.orgtechexplorist.com This not only reduces waste but also enhances resource efficiency. asme.org

Hydrofluoric Acid Waste Regeneration: In the semiconductor industry, TSMC has successfully launched a system to convert hydrofluoric acid waste into high-purity cryolite. tsmc.com This process reduces the need to outsource hydrofluoric acid waste and creates a valuable product for other industries, such as the aluminum industry, where it can be used as a flux. tsmc.com

Hydrochemical Processing: Technologies have been developed to treat spent pot lining (SPL) from aluminum smelters through grinding and leaching with aqueous solutions. istu.edu This process can produce high-quality cryolite with reduced sodium content. istu.edu

The table below summarizes the effectiveness of different recovery techniques.

| Recovery Technique | Source of Waste | Achieved Purity | Recovery Rate | Reference |

| Grinding & Multi-stage Flotation | Carbon Anode Slag | 93.12% | 59.00% | mdpi.com |

| Nanofiltration | Spent Cryolite | >99% (Aluminum Ion Capture) | N/A | asme.orgtechexplorist.com |

| Crystallization | Fluorine-containing industrial wastewater | >89% | >70% | researchgate.net |

Environmental Fate and Transport

When released into the environment, tripotassium cryolite is sparingly soluble in water. In aqueous environments, it can dissociate into its constituent ions. ppjco.ir The environmental risks are therefore primarily associated with the fluoride ions.

Decomposition Products:

When heated to decomposition, especially in the presence of moisture, tripotassium cryolite can evolve hydrogen fluoride gas, which is toxic. ppjco.ir This is a significant consideration in industrial settings where high temperatures are common.

Transport in the Environment:

The transport of fluoride compounds in the environment can occur through several pathways:

Atmospheric Deposition: Gaseous hydrogen fluoride and particulate fluorides emitted from industrial sources can be transported by air currents. These compounds can dissolve in atmospheric water droplets (clouds, fog, rain) and be deposited on land and water surfaces as wet acid deposition.

Soil and Water: Once deposited, fluoride can interact with soil and water. Its mobility in soil can be influenced by factors such as soil pH and the presence of other minerals. Contaminants in surface soil can be transported by wind and water erosion or leach deeper into the soil. nih.gov Persistent pollutants can undergo repeated cycles of deposition and re-emission. nih.gov

The environmental persistence of tripotassium cryolite itself is considered low due to its dissociation in water. ppjco.ir However, the resulting fluoride ions can persist and accumulate in the environment. Therefore, strict control over emissions and waste disposal is essential to prevent the contamination of soil, water, and ecosystems.

Emerging Research Frontiers and Interdisciplinary Studies of Tripotassium Hexafluoroaluminate

Integration of K₃AlF₆ in Multi-Component Advanced Materials Systems

The utility of tripotassium hexafluoroaluminate is increasingly being realized through its integration as a critical component in multi-material systems, where it imparts specific functional advantages. Its unique chemical and physical properties allow it to enhance the performance of composites, alloys, and polymers.

Research has highlighted its role as a key constituent in brazing fluxes, particularly for joining aluminum and titanium parts. epo.org In these applications, K₃AlF₆, often in combination with other alkali metal fluoroaluminates like potassium tetrafluoroaluminate (KAlF₄), facilitates the wetting and flow of the brazing alloy by dissolving surface oxides. epo.orgcdnsciencepub.com This function is crucial in the aerospace and automotive industries, where strong, lightweight joints are essential.

Furthermore, K₃AlF₆ is being explored as a functional additive in polymer science. It has been identified as a flame-retardant additive for materials like polycarbonate. google.com When incorporated into a polymer matrix, it can interfere with the chemistry of combustion, reducing the material's flammability. This is of significant interest for producing safer plastics for use in electronics, transportation, and construction. google.com

Another area of application is in multifunctional refining fluxes for recycling aluminum scrap. When added to a base salt flux (e.g., an equimolar NaCl-KCl mixture), K₃AlF₆ helps to strip the oxide layer from the aluminum surface and modifies the interfacial tension between the molten aluminum, the flux, and inclusions. tib.eu Studies have shown that adding K₃AlF₆ to the flux lowers the interfacial tension between the flux and the molten metal, which is crucial for the effective separation of impurities and improving the coalescence of molten aluminum droplets. tib.eu

| Material System | Function of K₃AlF₆ | Resulting Enhancement | Primary Application Area |

|---|---|---|---|

| Aluminum/Titanium Brazing Alloys | Fluxing Agent | Dissolves surface oxides, improves wetting and flow of brazing filler metal. epo.orgcdnsciencepub.com | Aerospace, Automotive Manufacturing |

| Polycarbonate Composites | Flame Retardant Additive | Increases flame resistance of the plastic material. google.com | Electronics, IT, Construction |

| Aluminum Recycling Fluxes | Active Flux Component | Reduces interfacial tension, aids in removing oxide layers and inclusions. tib.eu | Metallurgy, Materials Recycling |

Synergistic Effects in Mixed Alkali Fluoride (B91410) Systems Involving K₃AlF₆ (e.g., K₃AlF₆-NaF-AlF₃)

The behavior of K₃AlF₆ in mixed alkali fluoride systems, especially the KF-NaF-AlF₃ system, is a major focus of research due to its potential to create more efficient, low-temperature electrolytes for aluminum electrowinning. The Hall-Héroult process traditionally uses a sodium cryolite (B1665278) (Na₃AlF₆)-based electrolyte, which operates at high temperatures around 960°C. stuba.sk Introducing potassium cryolite (K₃AlF₆) into this system results in significant synergistic effects that can lower the operating temperature, thereby saving energy and reducing emissions. mdpi.com

Molecular dynamics simulations provide deeper insight into the structural origins of these effects. In the molten nK₃AlF₆-2.2NaF-AlF₃ system, the primary aluminum-fluorine complex ions are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.comresearchgate.net The addition of K₃AlF₆ alters the distribution and stability of these complex ions. As the concentration of K₃AlF₆ increases, the average coordination number of Al-F changes, influencing the polymerization of the melt structure. mdpi.com This structural rearrangement affects key physicochemical properties:

Electrical Conductivity : While adding KF to NaF-AlF₃ systems can decrease the liquidus temperature, it also tends to decrease electrical conductivity. The replacement of the smaller, more mobile Na⁺ ions with larger K⁺ ions is a primary reason for this change. researchgate.net

Alumina (B75360) Solubility : KF-containing systems generally exhibit better solubility for alumina (Al₂O₃) compared to purely sodium-based systems. researchgate.net However, in the mixed KF-NaF-AlF₃ system, increasing the proportion of NaF can decrease alumina solubility. researchgate.net

These complex interactions highlight the synergistic nature of the system, where a balance must be struck between achieving a low liquidus temperature and maintaining favorable conductivity and alumina solubility for industrial applications.

| K₃AlF₆ Concentration (wt%) | Average Al-F Coordination Number (CN) | Predominant Complex Ions | System Transport Performance Trend |

|---|---|---|---|

| 5% | 5.16 | [AlF₄]⁻, [AlF₅]²⁻, [AlF₆]³⁻ | Decreases with increasing K₃AlF₆ concentration. researchgate.net |

| 10% | 5.20 | ||

| 15% | 5.09 | ||

| 20% | 5.13 | ||

| 25% | 5.18 |

Application of Machine Learning and Artificial Intelligence in K₃AlF₆ Material Design and Process Optimization

The complexity of multi-component systems involving K₃AlF₆ presents a significant challenge for traditional experimental and analytical methods. The advent of machine learning (ML) and artificial intelligence (AI) is creating a new paradigm for accelerating material design and process optimization in this field. e3s-conferences.orgmdpi.com While direct ML applications exclusively for K₃AlF₆ are still emerging, the foundational work is being laid through advanced computational simulations that generate the large datasets necessary for training ML models. nptel.ac.inresearchgate.net

A key enabling technique is ab initio molecular dynamics (AIMD), which simulates the interactions of atoms and ions from first principles of quantum mechanics. researchgate.net Studies on the K₃AlF₆-NaF-AlF₃ system use AIMD to calculate fundamental properties like radial distribution functions, coordination numbers, ion diffusion coefficients, and the distribution of various complex ions as a function of composition and temperature. mdpi.comresearchgate.net These simulations generate vast, high-dimensional datasets that describe the structure-property relationships of the molten salt.

This is where ML and AI can provide transformative insights:

Predictive Modeling : The data from AIMD simulations can be used to train ML models, such as neural networks, to predict the properties of untested compositions. researchgate.net For instance, an ML model could predict the electrical conductivity, viscosity, or alumina solubility for any given ratio of KF-NaF-AlF₃ without the need for a new, computationally expensive AIMD run or physical experiment.

Process Optimization : By rapidly predicting the properties of thousands of potential electrolyte compositions, ML algorithms can identify optimal formulations that balance low liquidus temperature, high electrical conductivity, and sufficient alumina solubility. This accelerates the design of new, energy-efficient electrolytes for aluminum production. researchgate.net

Fundamental Property Prediction : Large-scale materials databases are already using ML to predict fundamental properties. The Materials Project, for example, employs graph neural network models trained on a database of thousands of compounds to predict properties like the melting point. materialsproject.org Such models can provide rapid initial screening of candidate materials for various applications.

| Computational Method | Data Generated for K₃AlF₆ Systems | Potential Machine Learning Application |

|---|---|---|

| Ab Initio Molecular Dynamics (AIMD) | Ionic structures ([AlF₆]³⁻, etc.), coordination numbers, diffusion coefficients, bond distributions. mdpi.comresearchgate.net | Training predictive models for electrolyte properties (conductivity, viscosity); optimizing compositions for industrial processes. researchgate.net |

| Graph Neural Network (GNN) Models | Prediction of fundamental properties like melting point based on crystal structure. materialsproject.org | High-throughput screening of novel fluoroaluminate compounds for desired thermal properties. |

The integration of AI and computational chemistry represents the next frontier in the study of K₃AlF₆ and related materials, promising to unlock new discoveries and applications through data-driven design and optimization. nptel.ac.in

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cryolite tripotassium, and what parameters critically influence its purity and yield?

- Methodological Answer : this compound is typically synthesized via hydrothermal or precipitation methods. Key parameters include temperature (optimal range: 80–120°C), pH control (maintained at 6.5–8.0), and precursor ratios (e.g., KF:Al(OH)₃ molar ratios). Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is essential to verify crystallinity and morphology . For reproducibility, document deviations in reaction time or impurity levels, as these significantly affect yield (typically 70–85%) and purity (>95% for high-grade applications).

Q. How can researchers characterize the structural and thermal properties of this compound using advanced analytical techniques?

- Methodological Answer : Use XRD for crystal structure validation, Fourier-transform infrared spectroscopy (FTIR) to confirm bonding (e.g., Al-F stretching bands at 550–600 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >400°C). Cross-reference data with established databases (e.g., ICDD PDF-4+) to identify polymorphic variations. For granularity, combine SEM with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution .

Q. What are the key solubility and stability profiles of this compound under varying environmental conditions?

- Methodological Answer : Solubility in aqueous systems is pH-dependent, with maximal solubility observed at pH 3–4 (≈12 g/L at 25°C). Stability studies require controlled humidity chambers (e.g., 30–70% RH) to monitor hygroscopicity. Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify ion leaching over time. Compare results with literature values to identify anomalies, such as discrepancies in solubility trends attributed to trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in high-temperature reactions?

- Methodological Answer : Employ in situ X-ray absorption spectroscopy (XAS) to track Al-F bond dynamics during catalysis. Design controlled experiments with variable gas atmospheres (e.g., O₂, N₂) and temperatures (500–800°C) to isolate reaction pathways. Use density functional theory (DFT) simulations to model active sites and compare with experimental activation energies. Ensure consistency by replicating conditions from prior studies (e.g., fixed bed reactor setups) .

Q. What methodologies are effective in resolving contradictions in reported thermodynamic data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of enthalpy of formation (ΔHf) values, controlling for variables such as synthesis method (e.g., sol-gel vs. solid-state) and purity (>99% vs. industrial-grade). Use calorimetry (e.g., differential scanning calorimetry) under inert atmospheres to minimize oxidation artifacts. Cross-validate results with computational thermodynamics software (e.g., FactSage) to reconcile discrepancies .

Q. What novel research approaches can address gaps in understanding the electronic structure of this compound and its implications for material science applications?

- Methodological Answer : Utilize synchrotron-based X-ray photoelectron spectroscopy (XPS) to probe valence states of Al and F. Pair with electron energy loss spectroscopy (EELS) to map bandgap variations. For applied research, test this compound as a dopant in perovskite solar cells, monitoring efficiency changes via current-voltage (J-V) curves. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.